molecular formula C5H4N8 B14725354 3h-Tetrazolo[5,1-i]purin-5-amine CAS No. 10553-46-5

3h-Tetrazolo[5,1-i]purin-5-amine

Cat. No.: B14725354
CAS No.: 10553-46-5
M. Wt: 176.14 g/mol
InChI Key: FZBGNBASJAJOLK-UHFFFAOYSA-N
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Description

3h-Tetrazolo[5,1-i]purin-5-amine is a heterocyclic compound with the molecular formula C5H4N8. It features a unique structure that includes a tetrazole ring fused to a purine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3h-Tetrazolo[5,1-i]purin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-tetrazole with formamide or formic acid derivatives, leading to the formation of the fused ring system. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3h-Tetrazolo[5,1-i]purin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products can exhibit different biological activities and physicochemical properties, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of 3h-Tetrazolo[5,1-i]purin-5-amine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The tetrazole and purine rings play a crucial role in the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3h-Tetrazolo[5,1-i]purin-5-amine is unique due to its specific ring fusion and the presence of both tetrazole and purine rings. This unique structure contributes to its distinct biological activities and its potential as a versatile building block for the synthesis of various bioactive molecules .

Properties

CAS No.

10553-46-5

Molecular Formula

C5H4N8

Molecular Weight

176.14 g/mol

IUPAC Name

9H-tetrazolo[5,1-f]purin-5-amine

InChI

InChI=1S/C5H4N8/c6-5-9-3-2(7-1-8-3)4-10-11-12-13(4)5/h1H,(H2,6,9)(H,7,8)

InChI Key

FZBGNBASJAJOLK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C3=NN=NN3C(=N2)N

Origin of Product

United States

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